Cas no 5807-13-6 ((2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide)
5807-13-6 structure
Product Name:(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
Numero CAS:5807-13-6
MF:C8H4N6O4
MW:248.155159950256
CID:948004
PubChem ID:5354910
Update Time:2025-04-19
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
- 1,3,6,8-tetrahydro-2,4,5,7-pyrimido< 5,4-g> pteridinetetrone
- 1H,8H-Pteridin-2,7-dion
- 1H,8H-pteridine-2,7-dione
- 1H,9H-Pyrimido[5,4-g]pteridin-2,4,6,8-tetraon
- 1H,9H-pyrimido[5,4-g]pteridine-2,4,6,8-tetraone
- 2,7(1H,8H)-Pteridinedione
- AC1LC8FM
- CTK1I1456
- pyrimido< 5,4-g> pteridinetetrone
- 1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[5,4-G]PTERIDINE-2,4,6,8-TETRONE
- DTXSID40973643
- NSC-22481
- 1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- 5807-13-6
- NSC22481
- Pyrimido[5,4-g]pteridine-2,4,6,8-tetrol
-
- Inchi: 1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18)
- Chiave InChI: SVDLRKRVMBVGHQ-UHFFFAOYSA-N
- Sorrisi: O=C1C2C(NC(N1)=O)=NC1=C(C(NC(N1)=O)=O)N=2
Proprietà calcolate
- Massa esatta: 487.03381
- Massa monoisotopica: 248.029
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 18
- Conta legami ruotabili: 0
- Complessità: 425
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 142A^2
- XLogP3: -1.8
Proprietà sperimentali
- Densità: 1.46
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.621
- PSA: 71
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
5807-13-6 ((2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso